molecular formula C17H18ClN3O2 B11211780 6-(4-chlorophenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B11211780
M. Wt: 331.8 g/mol
InChI Key: CIXJWKLFZGYUMA-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a piperidinyl moiety in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the piperidinyl moiety: This can be done through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The chlorophenyl group might participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the piperidinyl and chlorophenyl groups suggests that it could bind to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and might have similar biological activities.

    Chlorophenyl compounds: Compounds with a chlorophenyl group often exhibit significant pharmacological properties.

    Piperidinyl compounds: The piperidinyl moiety is common in many drugs and can influence the compound’s pharmacokinetics and pharmacodynamics.

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which might confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C17H18ClN3O2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(19-15)12-17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2

InChI Key

CIXJWKLFZGYUMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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